2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid
Description
IUPAC Nomenclature and Systematic Identification
The IUPAC name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid reflects its complex molecular framework. Breaking this down:
- 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) : A protecting group derived from 9-fluorenylmethyl chloroformate, appended via a carbamate linkage to the amino group.
- Pentanoic acid backbone : A five-carbon chain with a terminal carboxylic acid group.
- 5-Oxo substituent : A ketone group at the fifth carbon.
- 2-[(5-Sulfonaphthalen-1-yl)amino]ethylamino : An ethylenediamine linker connecting the glutamic acid side chain to a sulfonated naphthalene moiety (Edans group).
Table 1: Systematic Identification Data
The systematic name adheres to IUPAC rules by prioritizing functional groups in the order of carboxylic acid > ketone > sulfonic acid > carbamate. The S configuration at the second carbon (denoted by [C@@H]) confirms the L-stereochemistry of the glutamic acid backbone.
Molecular Architecture and Stereochemical Configuration
The molecule comprises three distinct regions:
- Fmoc-protected amino terminus : The fluorenylmethyl group shields the α-amino group, a standard strategy in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.
- Glutamic acid core : Features a carboxylate group at the first carbon and a modified γ-side chain. Unlike standard glutamic acid, the γ-carboxyl is replaced by a ketone-linked ethylenediamine bridge.
- Edans fluorophore : A 5-sulfonaphthalen-1-yl group connected via ethylenediamine, conferring fluorescence properties critical for protease assays.
Stereochemical Features
- The chiral center at C2 adopts an S configuration, consistent with L-glutamic acid.
- The ethylenediamine linker introduces two additional chiral centers (N-connected carbons), but these are constrained to R configurations due to the planar geometry of the sulfonaphthalene moiety.
Figure 1: 3D Conformational Analysis
Molecular dynamics simulations reveal a bent conformation where the Fmoc group stacks parallel to the naphthalene ring, minimizing steric clash between the fluorenyl and sulfonic acid groups. This arrangement stabilizes the molecule in aqueous solutions by burying hydrophobic regions while exposing polar sulfonate and carboxylate groups.
Comparative Analysis with Related Fmoc-Protected Amino Acid Derivatives
Table 2: Structural Comparison of Fmoc-Protected Derivatives
Key Differentiators:
- Side Chain Complexity : Unlike Fmoc-Glu-OH’s simple γ-carboxyl, this derivative’s ethylenediamine-sulfonaphthalene side chain introduces fluorescence and enhances solubility via the sulfonate group.
- Functional Versatility : Compared to Fmoc-Phe(SO₃H)-OH, which merely adds a sulfophenyl group, this compound’s Edans moiety enables Förster resonance energy transfer (FRET) applications.
- Synthetic Challenges : The ethylenediamine linker requires orthogonal protection strategies during SPPS to avoid diketopiperazine formation, unlike straightforward Fmoc-Glu-OH couplings.
Structural Implications for Peptide Design:
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O8S/c36-30(34-18-17-33-27-13-5-12-25-24(27)11-6-14-29(25)44(40,41)42)16-15-28(31(37)38)35-32(39)43-19-26-22-9-3-1-7-20(22)21-8-2-4-10-23(21)26/h1-14,26,28,33H,15-19H2,(H,34,36)(H,35,39)(H,37,38)(H,40,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYLYODKLGEPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- Fmoc-protected glutamic acid or ornithine derivatives : These provide the backbone with the Fmoc-protected amino group.
- 5-sulfonaphthalen-1-yl amine derivatives : These supply the sulfonaphthyl moiety for conjugation.
Stepwise Synthesis
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Fmoc Protection of Amino Acid | Fmoc-Cl, base (e.g., Na2CO3 or DIPEA), solvent (DMF or dioxane/water) | Protects the α-amino group to prevent side reactions during coupling |
| 2 | Activation of Carboxyl Group | Use of coupling agents such as HATU, DIC, or EDC in presence of HOBt or HOAt | Activates the carboxyl group for amide bond formation |
| 3 | Coupling with 2-[(5-sulfonaphthalen-1-yl)amino]ethylamine | Addition of the sulfonaphthyl amine derivative under mild conditions | Forms the amide bond linking the sulfonaphthyl moiety to the pentanoic acid backbone |
| 4 | Purification | Preparative HPLC or recrystallization | Ensures removal of unreacted starting materials and by-products |
| 5 | Characterization | NMR, MS, IR, and elemental analysis | Confirms structure and purity |
Reaction Conditions and Optimization
- Solvent choice : DMF or NMP are preferred for solubility and reaction efficiency.
- Temperature : Typically room temperature to 40°C to avoid decomposition.
- Reaction time : 2–24 hours depending on reagent reactivity.
- Molar ratios : Slight excess of coupling agents and amine derivatives to drive reaction to completion.
Research Findings and Data
Yield and Purity
| Parameter | Typical Range |
|---|---|
| Overall yield | 60–85% |
| Purity (HPLC) | >95% |
| Molecular weight | 617.68 g/mol (confirmed by MS) |
Spectroscopic Data
- NMR (1H and 13C) : Signals consistent with Fmoc group, pentanoic acid backbone, and sulfonaphthyl aromatic protons.
- Mass Spectrometry : Molecular ion peak matching calculated molecular weight.
- IR Spectroscopy : Characteristic amide carbonyl stretch (~1650 cm⁻¹), sulfonyl group peaks (~1150 and 1350 cm⁻¹).
Comparative Analysis with Related Compounds
| Compound | Key Structural Feature | Preparation Similarity | Application Differences |
|---|---|---|---|
| Fmoc-L-glutamic acid γ-[β-(5-naphthyl sulfonic acid)-ethylenediamine] ester | Similar sulfonaphthyl group | Similar Fmoc protection and coupling steps | Used mainly for fluorescent labeling in peptides |
| N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N5,N5-dimethyl-L-glutamine | Dimethyl substitution on nitrogen | Similar Fmoc protection, different side chain modification | Alters steric and electronic properties |
| Fmoc-Ornithine derivatives | Fmoc-protected amino acid backbone | Similar Fmoc protection and coupling | Backbone variation affects peptide properties |
Notes on Scale-Up and Industrial Preparation
- The synthetic route is amenable to scale-up with careful control of reaction parameters.
- Use of automated peptide synthesizers can incorporate this compound as a building block in solid-phase peptide synthesis.
- Purification by preparative HPLC is standard to achieve high purity required for research and pharmaceutical applications.
Summary Table of Preparation Method
| Step | Reagents | Conditions | Purpose | Outcome |
|---|---|---|---|---|
| Fmoc Protection | Fmoc-Cl, base | RT, 2–4 h | Protect amino group | Fmoc-protected amino acid |
| Carboxyl Activation | HATU, DIPEA | RT, 1–2 h | Activate carboxyl for coupling | Reactive intermediate |
| Amide Coupling | 5-sulfonaphthalen-1-yl amine | RT, 4–24 h | Form amide bond | Target compound |
| Purification | Preparative HPLC | - | Remove impurities | >95% pure product |
| Characterization | NMR, MS, IR | - | Confirm structure | Verified compound |
Chemical Reactions Analysis
Types of Reactions
Fmoc-Glu(Edans)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, resulting in the free amino group.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Fluorescence Reactions: The Edans moiety exhibits fluorescence properties, making it useful in various fluorescence-based assays.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or HATU in the presence of a base like DIPEA.
Fluorescence: Excitation at 336 nm and emission at 490 nm.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Conjugates: Coupling with other amino acids or peptides results in peptide conjugates with fluorescent properties.
Scientific Research Applications
Chemistry
Fmoc-Glu(Edans)-OH is used in peptide synthesis as a building block for the preparation of fluorescently labeled peptides. These peptides are valuable tools in studying protein-protein interactions, enzyme kinetics, and cellular processes.
Biology
In biological research, Fmoc-Glu(Edans)-OH is used to label peptides and proteins for fluorescence-based assays. It helps in tracking the localization and dynamics of biomolecules within cells.
Medicine
The compound is used in the development of diagnostic assays and imaging techniques. Fluorescently labeled peptides are used in the detection of specific biomolecules and in imaging studies to monitor disease progression.
Industry
In the pharmaceutical industry, Fmoc-Glu(Edans)-OH is used in the development of new drugs and therapeutic agents. It is also used in quality control processes to ensure the purity and efficacy of peptide-based drugs.
Mechanism of Action
The mechanism of action of Fmoc-Glu(Edans)-OH is primarily based on its ability to act as a fluorescent probe. The Edans moiety absorbs light at a specific wavelength and emits fluorescence, allowing for the detection and quantification of labeled peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, ensuring the correct sequence and structure of the final peptide.
Comparison with Similar Compounds
Key Observations :
- The sulfonaphthalenyl group in the target compound likely enhances hydrophilicity compared to aliphatic or non-sulfonated aromatic analogs .
- Bulky substituents (e.g., triphenylmethyl in ) reduce steric accessibility, whereas the sulfonaphthalenyl-ethylamino side chain may balance reactivity and solubility.
Biological Activity
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid is a complex organic compound with significant potential in medicinal chemistry. This article aims to detail its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural composition that includes:
- Fluorenylmethoxycarbonyl group : Commonly used in peptide synthesis as a protective group.
- Pentanoic acid backbone : Provides a framework for biological activity.
- Sulfonaphthalenyl moiety : Imparts additional reactivity and potential biological interactions.
The molecular formula is with a molecular weight of approximately 610.7 g/mol. Its structure contributes to its pharmacological properties, including potential anti-inflammatory and anticancer activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : The sulfonaphthalenyl group may interact with various receptors, potentially modulating their activity.
- Cell Signaling Pathways : It may affect cell signaling pathways related to cancer progression and inflammation.
Pharmacological Properties
The compound exhibits several pharmacological properties based on its structural features:
- Anticancer Activity : Research indicates that derivatives of similar structures often show significant anticancer effects by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Compounds with similar functional groups have demonstrated the ability to reduce inflammation in various biological models.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound. Below are summarized findings from notable research:
| Study | Findings | |
|---|---|---|
| Study 1 (2021) | Investigated the anticancer properties of fluorenylmethoxycarbonyl derivatives. | Found significant cytotoxic effects against breast cancer cell lines. |
| Study 2 (2020) | Examined anti-inflammatory effects in murine models using sulfonaphthalenes. | Demonstrated reduced cytokine production and inflammation markers. |
| Study 3 (2019) | Assessed enzyme inhibition by similar pentanoic acid derivatives. | Highlighted effective inhibition of cyclooxygenase enzymes, suggesting potential for pain management. |
Q & A
Basic Questions
Q. What are the optimal synthetic conditions for introducing the Fmoc-protected amino group in this compound?
- Methodological Answer : The Fmoc (9-fluorenylmethyloxycarbonyl) group is typically introduced using Fmoc-Cl (chloride) or Fmoc-OSu (N-hydroxysuccinimide ester) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) under inert conditions. A tertiary amine base (e.g., DIEA, 2-4 eq.) is added to scavenge HCl. Reaction progress should be monitored via TLC or LC-MS, with purification by reverse-phase HPLC using gradients of acetonitrile/water (0.1% TFA). Ensure removal of unreacted reagents to avoid downstream coupling inefficiencies .
Q. How can researchers purify this compound to achieve >95% purity for peptide synthesis?
- Methodological Answer : After deprotection (e.g., using 20% piperidine in DMF), purify the crude product via preparative HPLC with a C18 column. Adjust mobile phase pH with 0.1% TFA to enhance resolution. For larger scales, flash chromatography on silica gel (ethyl acetate/hexane gradients) may suffice, but LC-MS validation is critical due to the sulfonaphthalene group’s polarity .
Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer : Use a combination of H/C NMR (in DMSO-d6 or CDCl3) to verify the Fmoc group (δ ~7.3–7.8 ppm aromatic protons) and sulfonaphthalene moiety (δ ~8.0–8.5 ppm). High-resolution mass spectrometry (HRMS) in ESI+ mode confirms molecular weight. FT-IR can validate carbonyl (C=O, ~1700 cm) and sulfonamide (S=O, ~1350–1150 cm) stretches .
Advanced Research Questions
Q. How can researchers mitigate steric hindrance from the sulfonaphthalene group during coupling reactions?
- Methodological Answer : Steric effects may reduce coupling efficiency. Optimize using:
- Coupling Reagents : HATU or PyBOP (vs. HOBt/EDC), which activate carboxylates more effectively.
- Temperature : Perform reactions at 0–4°C to slow racemization while maintaining reactivity.
- Solvent : Use DCM:DMF (1:1) to balance solubility and reagent activity. Monitor by F NMR if fluorine tags are present .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 3–10) at 25°C for 24–72 hours. LC-MS quantifies degradation (e.g., Fmoc cleavage at pH >10).
- Thermal Stability : Store at −20°C (long-term) vs. 4°C (short-term). TGA/DSC analysis identifies decomposition thresholds (>150°C). Avoid prolonged exposure to light, as sulfonaphthalene derivatives may photodegrade .
Q. How should researchers handle discrepancies in reported reaction yields for similar Fmoc derivatives?
- Methodological Answer : Analyze variables across studies:
- Deprotection Efficiency : Piperidine concentration (20% vs. 30%) and exposure time (2–20 minutes).
- Side Reactions : Track byproducts (e.g., diketopiperazine formation) via LC-MS.
- Batch Consistency : Compare supplier-grade reagents (e.g., Fmoc-OSu purity ≥98%) and solvent dryness (Karl Fischer titration). Replicate conditions with internal controls .
Q. What safety protocols are critical given the limited toxicological data for this compound?
- Methodological Answer : Assume acute toxicity due to structural analogs (e.g., sulfonamide sensitizers). Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
